molecular formula C8H17O7P B14308276 2-Hydroxy-1,3,6,9,12-pentaoxa-2lambda~5~-phosphacyclotetradecan-2-one CAS No. 112370-99-7

2-Hydroxy-1,3,6,9,12-pentaoxa-2lambda~5~-phosphacyclotetradecan-2-one

Cat. No.: B14308276
CAS No.: 112370-99-7
M. Wt: 256.19 g/mol
InChI Key: AFVIGANOYGRFDL-UHFFFAOYSA-N
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Description

2-Hydroxy-1,3,6,9,12-pentaoxa-2lambda~5~-phosphacyclotetradecan-2-one is a cyclic organic compound characterized by the presence of five oxygen atoms and one phosphorus atom in its structure This compound is notable for its unique ring structure, which includes multiple ether linkages and a phosphonate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-1,3,6,9,12-pentaoxa-2lambda~5~-phosphacyclotetradecan-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a diol with a phosphonate ester in the presence of a suitable catalyst. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at a temperature that promotes cyclization without causing decomposition of the reactants.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization. The use of high-purity reagents and stringent control of reaction conditions are critical to ensure the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-1,3,6,9,12-pentaoxa-2lambda~5~-phosphacyclotetradecan-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding phosphonate oxides.

    Reduction: Reduction reactions can convert the phosphonate group to a phosphine oxide.

    Substitution: The ether linkages in the ring structure can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as alkoxides or amines can be used under basic conditions to achieve substitution reactions.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphonate oxides, while reduction can produce phosphine oxides. Substitution reactions can result in the formation of various substituted derivatives, depending on the nucleophile employed.

Scientific Research Applications

2-Hydroxy-1,3,6,9,12-pentaoxa-2lambda~5~-phosphacyclotetradecan-2-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: The compound’s unique structure makes it a useful probe for studying enzyme mechanisms and interactions with biological macromolecules.

    Industry: Utilized in the development of advanced materials, including polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism by which 2-Hydroxy-1,3,6,9,12-pentaoxa-2lambda~5~-phosphacyclotetradecan-2-one exerts its effects involves interactions with various molecular targets. The compound can act as a ligand, binding to metal ions or enzymes, thereby modulating their activity. The presence of multiple ether linkages and a phosphonate group allows it to participate in hydrogen bonding and electrostatic interactions, influencing its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    1,3,6,9,12-Pentaoxa-2-thiacyclotetradecane 2,2-dioxide: Similar in structure but contains a sulfur atom instead of phosphorus.

    Crown Ethers: Compounds with similar ether linkages but lacking the phosphonate group.

    Phosphonate Esters: Compounds containing the phosphonate group but without the cyclic ether structure.

Uniqueness

2-Hydroxy-1,3,6,9,12-pentaoxa-2lambda~5~-phosphacyclotetradecan-2-one is unique due to its combination of a cyclic ether structure with a phosphonate group. This dual functionality imparts distinctive chemical properties, such as the ability to form stable complexes with metal ions and participate in a wide range of chemical reactions. Its versatility makes it a valuable compound in various fields of research and industry.

Properties

CAS No.

112370-99-7

Molecular Formula

C8H17O7P

Molecular Weight

256.19 g/mol

IUPAC Name

2-hydroxy-1,3,6,9,12-pentaoxa-2λ5-phosphacyclotetradecane 2-oxide

InChI

InChI=1S/C8H17O7P/c9-16(10)14-7-5-12-3-1-11-2-4-13-6-8-15-16/h1-8H2,(H,9,10)

InChI Key

AFVIGANOYGRFDL-UHFFFAOYSA-N

Canonical SMILES

C1COCCOP(=O)(OCCOCCO1)O

Origin of Product

United States

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